molecular formula C45H90N2O6S B13366081 Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13366081
M. Wt: 787.3 g/mol
InChI Key: IKLXGKSFZFNXJB-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound featuring a long aliphatic chain with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, including esterification, amidation, and sulfonation reactions. The process begins with the esterification of heptadecan-9-ol with octanoic acid to form heptadecan-9-yl octanoate. This intermediate is then subjected to amidation with 3-(methylsulfonamido)propylamine and 8-(octyloxy)-8-oxooctylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of lipid metabolism and as a model compound for understanding the behavior of similar molecules in biological systems.

    Industry: It can be used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s long aliphatic chain and functional groups allow it to interact with lipid membranes, proteins, and enzymes, potentially altering their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
  • Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
  • Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate

Uniqueness

Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to the presence of the methylsulfonamido and octyloxy functional groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C45H90N2O6S

Molecular Weight

787.3 g/mol

IUPAC Name

octyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(methanesulfonamido)propyl]amino]octanoate

InChI

InChI=1S/C45H90N2O6S/c1-5-8-11-14-19-26-34-43(35-27-20-15-12-9-6-2)53-45(49)37-29-22-18-24-31-40-47(41-33-38-46-54(4,50)51)39-30-23-17-21-28-36-44(48)52-42-32-25-16-13-10-7-3/h43,46H,5-42H2,1-4H3

InChI Key

IKLXGKSFZFNXJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNS(=O)(=O)C

Origin of Product

United States

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